Home > Products > Screening Compounds P115532 > Sangivamycin hydrochloride
Sangivamycin hydrochloride - 21090-35-7

Sangivamycin hydrochloride

Catalog Number: EVT-1589513
CAS Number: 21090-35-7
Molecular Formula: C12H16ClN5O5
Molecular Weight: 345.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sangivamycin Hydrochloride is the salt of a deaza-adenosine antibiotic isolated from the bacterium Streptomyces rimosus with potent cytotoxic properties. Sangivamycin inhibits protein kinase C (PKC), a signaling mediator important for cell growth and differentiation. This agent may also interfere with protein synthesis by inhibiting the formation of complexes essential to the initiation of protein synthesis and DNA synthesis. (NCI04)
Source

Sangivamycin is isolated from Streptomyces griseus, a species known for producing various bioactive compounds. The extraction process typically involves fermentation of the bacteria, followed by purification techniques to isolate the active compound. The hydrochloride form is commonly used due to its stability and solubility in aqueous solutions, making it suitable for pharmaceutical applications .

Classification

Sangivamycin falls under the classification of nucleoside analogs, specifically as a purine nucleoside derivative. It is categorized as an antitumor agent and an antiviral compound, with applications in treating various malignancies and viral infections .

Synthesis Analysis

Methods

The synthesis of Sangivamycin can be achieved through various methods, primarily involving the selective hydrolysis of toyocamycin, another compound derived from Streptomyces. The process typically includes:

  • Selective Acid Hydrolysis: Toyocamycin is treated with hydrochloric acid to yield Sangivamycin. This method allows for the isolation of the compound in its hydrochloride form.
  • Recrystallization: The crude product is purified through recrystallization from solvents such as aqueous pyridine, leading to high-purity crystalline forms of Sangivamycin .

Technical Details

The synthesis involves careful control of pH and temperature to optimize yield and purity. For instance, during recrystallization, maintaining specific temperature conditions ensures the formation of long rectangular prisms of the compound, which exhibit distinct melting points around 258-260 °C .

Molecular Structure Analysis

Structure

Sangivamycin has a complex molecular structure characterized by a purine base linked to a ribose sugar. Its chemical formula is C₁₁H₁₄N₄O₅, and it features several functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 286.25 g/mol
  • Melting Point: 258-260 °C
  • Solubility: Soluble in water and polar organic solvents.

The structural configuration allows it to mimic natural nucleosides, facilitating its incorporation into nucleic acids during replication processes .

Chemical Reactions Analysis

Reactions

Sangivamycin undergoes several chemical reactions that are crucial for its pharmacological activity:

  • Incorporation into RNA: As a nucleoside analog, it can be incorporated into viral RNA by viral polymerases, disrupting normal viral replication processes.
  • Hydrolysis Reactions: The compound can also participate in hydrolysis reactions that modify its structure and potentially enhance its therapeutic efficacy.

Technical Details

The mechanism of action involves competitive inhibition of viral polymerases and interference with cellular RNA synthesis pathways, which are critical for both viral replication and cancer cell proliferation .

Mechanism of Action

Process

Sangivamycin exerts its effects primarily through two mechanisms:

  1. Apoptosis Induction: It triggers apoptotic pathways in cancer cells by inhibiting key proteins involved in cell survival, such as survivin. This leads to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
  2. Viral Inhibition: In the context of viral infections, Sangivamycin is preferentially incorporated into viral RNA, leading to errors in replication that inhibit viral propagation.

Data

Studies have shown that treatment with Sangivamycin results in significant decreases in cellular proliferation rates and increases in apoptotic markers within 8 hours of exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystalline solid.
  • Odor: Odorless.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Maintains stability within a pH range conducive for biological activity.
  • Solubility Profile: Highly soluble in water, facilitating intravenous administration.

Relevant analyses indicate that Sangivamycin exhibits favorable pharmacokinetic properties suitable for therapeutic applications .

Applications

Sangivamycin has several notable scientific uses:

  • Antitumor Agent: It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Activity: Particularly effective against RNA viruses such as SARS-CoV-2, where it disrupts viral replication mechanisms.
  • Research Tool: Utilized in studies investigating apoptotic pathways and viral pathogenesis due to its unique mechanism of action.
Introduction to Sangivamycin Hydrochloride

Historical Context and Discovery as a Nucleoside Analog

Sangivamycin was first isolated in the 1960s from the soil bacterium Streptomyces rimosus ATCC 14673, identified during systematic screening of microbial broths for antineoplastic compounds [1] [7]. Initial characterization revealed its structural similarity to adenosine and its potent cytotoxicity against cancer cell lines. Early studies demonstrated that sangivamycin exhibited preferential incorporation into viral RNA by the SARS-CoV-2 polymerase, hinting at its dual antiviral and anticancer potential [1]. This discovery positioned it within the class of nucleoside antibiotics alongside structurally related compounds like toyocamycin and tubercidin, all sharing a common pyrrolo[2,3-d]pyrimidine scaffold [7]. The hydrochloride salt form was subsequently developed to enhance aqueous solubility and bioavailability for pharmacological studies.

Table 1: Discovery Timeline of Sangivamycin

YearMilestoneSignificance
1960sIsolation from S. rimosusInitial identification as an antibiotic/antineoplastic agent
1968First total synthesisConfirmation of chemical structure and stereochemistry [4]
1980sClinical trials (Phase II)Evaluation in various cancers
2020sRepurposing studiesAntiviral evaluation against SARS-CoV-2 and other viruses [6]

Structural Classification and Relationship to 7-Deazapurine Derivatives

Sangivamycin hydrochloride (C₁₂H₁₆ClN₅O₅) is structurally classified as a pyrrolo[2,3-d]pyrimidine nucleoside, a subset of 7-deazapurine derivatives characterized by the replacement of the N7 nitrogen in the purine ring with a carbon atom [2] [6]. This fundamental modification distinguishes it from canonical purine nucleosides and underlies its unique biological activities. The molecular structure comprises:

  • A 4-aminopyrrolo[2,3-d]pyrimidine base with a C5-carboxamide substituent
  • A β-D-ribofuranosyl sugar moiety attached at the N1 position
  • Hydrochloride salt formation at the exocyclic amine group(s)

Sangivamycin is biosynthetically derived from its precursor toyocamycin through enzymatic hydrolysis catalyzed by a specific nitrile hydratase (ToyJKL) that converts the C7-cyano group of toyocamycin to a carboxamide [2] [7]. This enzymatic modification occurs in the final phase of biosynthesis in Streptomyces rimosus and significantly alters the compound's biological activity profile.

Table 2: Structural Comparison of Key 7-Deazapurine Nucleosides

CompoundR1 (C4)R2 (C5)R3 (C7)Biological Significance
Sangivamycin-NH₂-CONH₂-HBroad-spectrum antiviral/anticancer
Toyocamycin-NH₂-CN-HSangivamycin precursor, antiviral
Tubercidin-NH₂-H-HAntiprotozoal/antifungal agent
Queuosine-OH-CH₂CH(NH₂)COOHCyclopentanedioltRNA modification

The structural resemblance to adenosine enables sangivamycin to function as a molecular mimic, allowing it to interact with adenosine-binding sites in various enzymes while resisting standard metabolic degradation pathways. The hydrochloride salt form further enhances its polarity and water solubility, making it more suitable for in vitro and in vivo pharmacological studies compared to the free base [5].

Initial Development as an Anticancer Agent and Subsequent Repurposing

Sangivamycin progressed to Phase II clinical trials in the 1980s for various cancers, demonstrating particular activity against melanoma and renal cell carcinoma [4]. However, dose-limiting toxicities and the emergence of newer chemotherapeutics limited its initial clinical adoption. Renewed interest emerged when mechanistic studies revealed its potent inhibition of protein kinase C (PKC) at nanomolar concentrations (IC₅₀ ≈ 15 nM) – a property not shared by many conventional nucleoside analogs [4] [10]. This kinase inhibition disrupts multiple signaling cascades crucial for cancer cell proliferation and survival.

Repurposing efforts gained significant momentum during the COVID-19 pandemic when high-throughput screening identified sangivamycin as a potent inhibitor of SARS-CoV-2 replication. Comparative studies demonstrated superior efficacy to remdesivir across multiple variants, including Delta (IC₅₀ = 79-80 nM vs. 2912-5461 nM for remdesivir) [6]. Its ability to be preferentially incorporated into viral RNA by SARS-CoV-2 polymerase provides a unique mechanism distinct from chain termination [1]. Additionally, sangivamycin and its analog ARC (NSC 188491) were shown to exhibit identical biological activities, including induction of G2/M cell cycle arrest, inhibition of RNA/DNA/protein synthesis, suppression of VEGF secretion, and transcriptomic responses [10]. This equivalence suggested that previous sangivamycin research could inform development of related analogs.

Table 3: Evolution of Sangivamycin Applications

EraPrimary FocusKey FindingsCurrent Status
1960s-1980sAnticancer agentPKC inhibition, cytotoxicity in leukemia modelsPhase II clinical trials completed
2000-2019Kinase-targeted therapiesHaspin inhibition, apoptosis induction in pancreatic cancer [3] [8]Preclinical development
2020-presentAntiviral applicationsSARS-CoV-2 polymerase inhibition, broad-spectrum activity [1] [6]Licensed as TNX-3500 (development discontinued in 2022) [4]

Recent research has identified novel molecular targets for sangivamycin, particularly the kinase Haspin (GSG2), which is overexpressed in approximately 55% of pancreatic ductal adenocarcinomas [3] [8]. Inhibition of Haspin disrupts the Haspin-Histone H3-survivin signaling axis, leading to decreased phosphorylation of histone H3 at threonine 3 (Thr3), impaired chromosomal segregation during mitosis, and ultimately apoptotic cell death. This target specificity may underlie its selective toxicity toward rapidly proliferating cancer cells while sparing normal cells like human pancreatic ductal epithelial (HPDE) cells [8]. The compound continues to serve as a valuable chemical probe for studying nucleoside metabolism and kinase modulation in oncological and virological contexts.

Properties

CAS Number

21090-35-7

Product Name

Sangivamycin hydrochloride

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride

Molecular Formula

C12H16ClN5O5

Molecular Weight

345.74 g/mol

InChI

InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1

InChI Key

WTSGTUMQZSEZIW-CCUUNMJDSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

Synonyms

4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.